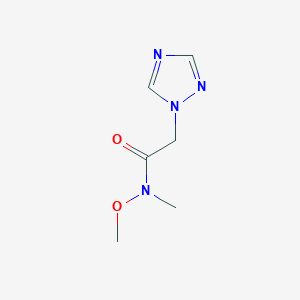

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide

描述

属性

IUPAC Name |

N-methoxy-N-methyl-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9(12-2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKVNGMWLGGQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1C=NC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 1H-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, for 24-36 hours . The product is then purified using standard techniques such as recrystallization or chromatography.

化学反应分析

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

科学研究应用

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing triazole rings.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows the compound to bind to enzymes and receptors. This binding can inhibit or activate the target, leading to various biological effects. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide with key analogs from the evidence, focusing on structural variations, synthetic approaches, and biological implications.

Substituent Effects on the Acetamide Nitrogen

- Target Compound : The N-methoxy-N-methyl groups likely enhance solubility and metabolic stability compared to unsubstituted or alkyl-substituted analogs.

- Analog 1: N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 49, ) Substituents: Ethoxy and fluorophenyl groups on the triazole; phenylthio on the acetamide.

- Analog 2 : 2-(Benzylthio)-N-(5-methyl-2-(1H-1,2,4-triazol-1-yl)phenyl)acetamide (B4, )

Triazole Ring Functionalization

- Target Compound : The 1H-1,2,4-triazol-1-yl group at the 2-position is conserved across analogs.

- Analog 3: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Substituents: Bromophenyl-thiazole and benzodiazole-phenoxymethyl groups. Impact: Enhanced π-π stacking interactions in molecular docking studies, suggesting improved target binding .

- Analog 4 : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55, )

Data Table: Key Analogs and Properties

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives?

The synthesis of triazole-substituted acetamides often utilizes click chemistry via 1,3-dipolar cycloaddition between azides and alkynes. For example, copper-catalyzed reactions in solvents like t-BuOH/H₂O (3:1) at room temperature yield triazole intermediates, which are further functionalized via alkylation or amidation . Alternative routes include direct alkylation of pre-formed triazole rings with bromoacetate derivatives under reflux conditions, though regioselectivity challenges may require chromatographic purification .

Q. How is structural confirmation achieved for synthesized this compound compounds?

Characterization relies on multimodal spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., triazole proton at δ 8.3–8.4 ppm, methyl groups at δ 3.0–3.5 ppm) .

- IR spectroscopy to identify key functional groups (C=O stretch at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .

- LC-MS/HRMS for molecular ion validation and purity assessment .

- Elemental analysis to verify stoichiometry (±0.4% tolerance) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole-acetamide synthesis be addressed?

Regioselectivity in triazole formation (1,4- vs. 1,5-isomers) is influenced by catalyst choice (e.g., Cu(I) for 1,4-selectivity) and reaction conditions (temperature, solvent polarity). Computational tools like DFT can predict favorable pathways, while post-synthetic purification via column chromatography or recrystallization resolves isomer mixtures .

Q. What computational strategies predict the biological activity of triazole-acetamide derivatives?

- PASS program predicts antimicrobial or enzyme-inhibitory potential based on structural similarity to known bioactive compounds .

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., fungal CYP51 or bacterial dihydrofolate reductase) by simulating ligand-receptor interactions .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Discrepancies between experimental and predicted NMR/IR data are addressed by:

- 2D NMR techniques (COSY, HSQC) to verify proton-carbon correlations .

- Density Functional Theory (DFT) calculations to simulate spectra and identify misassignments .

- Cross-validation with synthetic intermediates or analogs .

Applications in Interdisciplinary Research

Q. How do triazole-acetamides interact with metal ions in biochemical studies?

The 1,2,4-triazole moiety acts as a chelating ligand for metals (e.g., Zn²⁺, Cu²⁺). Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。